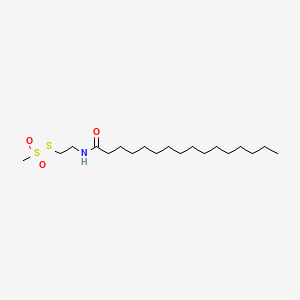

Palmitoyl Aminoethyl Methanethiosulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Palmitoyl Aminoethyl Methanethiosulfonate (PAEM) is a biochemical compound used in proteomics research It’s known that palmitoylated compounds often target proteins with cysteine thiols .

Mode of Action

Palmitoylation, a process that paem might be involved in, is a widespread lipid modification where one or more cysteine thiols on a substrate protein are modified to form a thioester with a palmitoyl group . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .

Biochemical Pathways

Palmitoylation, a process that paem might be involved in, plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism .

Result of Action

Palmitoylated compounds like paem often have anti-inflammatory and anti-hyperalgesic effects due to the down-regulation of activation of mast cells .

Action Environment

It’s known that the homeostatic control of palmitic acid, a component of paem, is likely related to its fundamental physiological role to guarantee membrane physical properties .

Analyse Biochimique

Biochemical Properties

It is known that palmitoylation, a process involving the addition of a palmitoyl group to proteins, plays a significant role in protein function and cellular processes . Palmitoylation can alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .

Cellular Effects

The specific cellular effects of Palmitoyl Aminoethyl Methanethiosulfonate are not well-studied. Palmitoylation, a process that this compound may be involved in, has been shown to have significant effects on cellular processes. For instance, palmitoylation can affect the localization of many immune molecules to the cellular membrane, which is required for the proper activation of innate and adaptive immune signaling .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. Palmitoylation, a process that this compound may be involved in, involves the attachment of a 16-carbon saturated fatty acid to proteins post-translationally. This modification increases protein hydrophobicity, facilitates protein interactions with lipid bilayers, and can markedly alter protein sorting and function .

Temporal Effects in Laboratory Settings

It is known that palmitoylation, a process that this compound may be involved in, is a dynamic and reversible process .

Dosage Effects in Animal Models

It is known that palmitoylethanolamide (PEA), a compound related to this compound, has been used in humans for its analgesic and anti-inflammatory properties and has demonstrated high safety and tolerability .

Metabolic Pathways

It is known that palmitic acid, a compound related to this compound, can be provided in the diet or synthesized endogenously via de novo lipogenesis (DNL) .

Transport and Distribution

It is known that palmitoylation, a process that this compound may be involved in, can alter the membrane affinity of the substrate protein, changing its subcellular localization .

Subcellular Localization

It is known that palmitoylation, a process that this compound may be involved in, can alter the membrane affinity of the substrate protein, changing its subcellular localization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl Aminoethyl Methanethiosulfonate typically involves the reaction of palmitic acid with aminoethyl methanethiosulfonate under specific conditions. The process generally includes the activation of palmitic acid, followed by its reaction with aminoethyl methanethiosulfonate to form the desired compound .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is produced in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

Palmitoyl Aminoethyl Methanethiosulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the methanethiosulfonate group is replaced by other functional groups.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield compounds with different functional groups replacing the methanethiosulfonate moiety .

Applications De Recherche Scientifique

Palmitoyl Aminoethyl Methanethiosulfonate is widely used in scientific research, particularly in the following areas:

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanethiosulfonate Ethylammonium (MTSEA): A positively charged sulfhydryl-reactive reagent used to study cysteine residues on proteins.

Palmitoylethanolamide (PEA): A lipid mediator with anti-inflammatory and neuroprotective properties.

Uniqueness

Palmitoyl Aminoethyl Methanethiosulfonate is unique in its specific application for studying protein palmitoylation. Unlike other similar compounds, it is particularly suited for modifying proteins to investigate the effects of palmitoylation on protein function and localization .

Propriétés

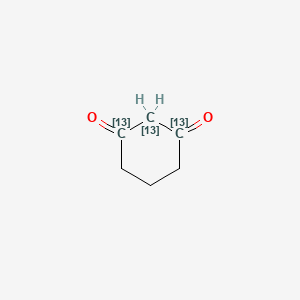

IUPAC Name |

N-(2-methylsulfonylsulfanylethyl)hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)20-17-18-24-25(2,22)23/h3-18H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEYIPXVPAKKLE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCSS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676096 |

Source

|

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-30-8 |

Source

|

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)

![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)

![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/structure/B563553.png)

![4-[(Phenyl-13C6)-amino]-1-benzyl-4-piperidinecarboxamide](/img/new.no-structure.jpg)